molecular formula C11H6Cl2INO2 B3484382 N-(2,3-dichlorophenyl)-5-iodo-2-furamide

N-(2,3-dichlorophenyl)-5-iodo-2-furamide

Cat. No. B3484382
M. Wt: 381.98 g/mol
InChI Key: SEMVZHYRVODFRX-UHFFFAOYSA-N
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Description

“N-(2,3-dichlorophenyl)-5-iodo-2-furamide” is a compound that contains a furamide group attached to a 2,3-dichlorophenyl group with an iodine atom at the 5th position of the furan ring .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups. It likely has a planar furan ring attached to a dichlorophenyl group via an amide linkage. The iodine atom is likely attached at the 5th position of the furan ring .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. It likely has a high melting point due to the presence of the amide group, which can form strong intermolecular hydrogen bonds. The presence of the iodine atom might increase its molecular weight and polarizability .

Future Directions

As this seems to be a novel compound, future research could focus on synthesizing the compound and studying its properties. It could also be interesting to investigate its potential biological activities .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-5-iodofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2INO2/c12-6-2-1-3-7(10(6)13)15-11(16)8-4-5-9(14)17-8/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMVZHYRVODFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7161965

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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